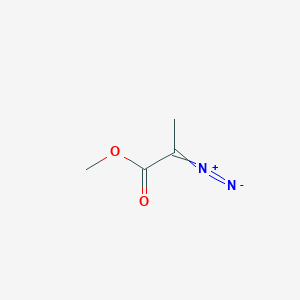
2-Diazopropanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazopropanoic acid methyl ester is an organic compound with the molecular formula C4H6N2O2 It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diazopropanoic acid methyl ester can be synthesized through the reaction of propanoic acid derivatives with diazomethane. The reaction typically involves the following steps:
Formation of the diazo compound: Diazomethane (CH2N2) is prepared and used as a reagent.
Reaction with propanoic acid derivative: The diazomethane reacts with a propanoic acid derivative under controlled conditions to form the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle diazomethane safely is crucial due to its highly toxic and potentially explosive nature .
Chemical Reactions Analysis
Types of Reactions
2-Diazopropanoic acid methyl ester undergoes various chemical reactions, including:
Substitution reactions: The diazo group can be replaced by other functional groups.
Cyclopropanation: The compound can form cyclopropane derivatives when reacted with alkenes.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Diazomethane: Used in the initial synthesis.
Alkenes: For cyclopropanation reactions.
Oxidizing and reducing agents: For oxidation and reduction reactions
Major Products Formed
Cyclopropane derivatives: Formed through cyclopropanation.
Substituted propanoic acid derivatives: Formed through substitution reactions
Scientific Research Applications
2-Diazopropanoic acid methyl ester has several applications in scientific research:
Organic synthesis: Used as a reagent for introducing diazo groups into molecules.
Medicinal chemistry:
Material science: Used in the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Diazopropanoic acid methyl ester involves the formation of reactive intermediates, such as carbenes, which can participate in various chemical reactions. The diazo group (-N2) is a good leaving group, facilitating the formation of these intermediates .
Comparison with Similar Compounds
Similar Compounds
Diazomethane (CH2N2): A simpler diazo compound used in similar reactions.
2-Diazopropionic acid: Similar structure but without the ester group.
Uniqueness
2-Diazopropanoic acid methyl ester is unique due to its ester functionality, which can influence its reactivity and applications compared to other diazo compounds .
Properties
IUPAC Name |
methyl 2-diazopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3(6-5)4(7)8-2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKYFYIEWBCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[N+]=[N-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














